Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
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Description
“Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate” is a chemical compound with the linear formula C16H26N2O6 . The tert-butyloxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate” is defined by its linear formula C16H26N2O6 . The compound contains a BOC group, which is a common protecting group used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate” are likely to involve the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications
Use as a Protecting Group
The tert-butoxycarbonyl (BOC) group in the compound is a well-known protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis of N-Heterocycles
The tert-butanesulfinamide group, which is structurally similar to the tert-butoxycarbonyl group, has been used in the synthesis of N-heterocycles . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
A compound structurally similar to “Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate”, namely “N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine”, has been synthesized . This compound is a new derivative of β-(1,2,4-triazol-1-yl)alanine .
Biological Activity
Compounds containing the 1,2,4-triazole moiety, which is present in the compound , have a wide spectrum of biological activities . These include antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor activities .
Agricultural Applications
1,2,4-triazole derivatives are also used in agricultural science as potent fungicides, herbicides, and insecticides .
Metabolite of Fungicides and Weedkillers
β-(1,2,4-Triazol-1-yl)-L-alanine, a compound related to “Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate”, is known as an important metabolite in plants of the fungicide myclobutanil . β-(3-amino-1,2,4-triazol-1-yl)-L-alanine is a metabolite of the weedkiller 3-amino-1,2,4-triazole .
properties
IUPAC Name |
methyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMQVXPBMLTDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |
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